molecular formula C17H19NO4 B12631315 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948289-08-5

6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12631315
CAS No.: 948289-08-5
M. Wt: 301.34 g/mol
InChI Key: YKSIVSIBUZGWQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6,8-dimethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ester groups facilitate its binding to proteins and enzymes, influencing their activity and function. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethylquinoline-2,3-dicarboxylic acid
  • 6,8-Dimethylquinoline
  • Quinoline-2,3-dicarboxylic acid diethyl ester

Uniqueness

6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its dual ester groups, which enhance its reactivity and binding properties compared to similar compounds. This makes it particularly valuable in research and industrial applications .

Properties

CAS No.

948289-08-5

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 6,8-dimethylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-8-10(3)7-11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3

InChI Key

YKSIVSIBUZGWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)C)C

Origin of Product

United States

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